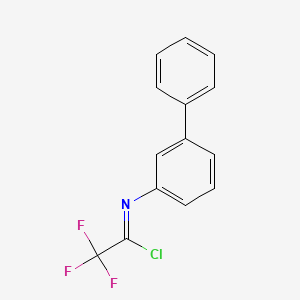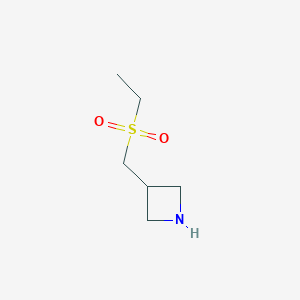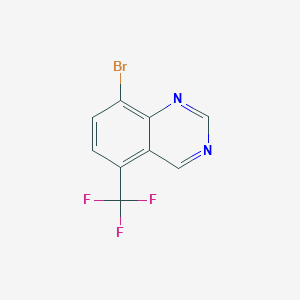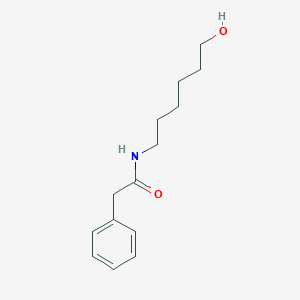
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features a biphenyl group attached to a trifluoroacetimidoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3-biphenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
- Dissolve 3-biphenylamine in an appropriate solvent such as dichloromethane.
- Slowly add trifluoroacetyl chloride to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The biphenyl group can undergo oxidation to form biphenyl ketones or carboxylic acids.
Reduction Reactions: The trifluoroacetimidoyl moiety can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives such as N-(3-biphenylyl)-2,2,2-trifluoroacetamides, ethers, or thioethers.
Oxidation Reactions: Biphenyl ketones or carboxylic acids.
Reduction Reactions: Amines or other reduced derivatives.
科学研究应用
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with unique properties such as liquid crystals and polymers.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to interact with various molecular targets through its functional groups. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the trifluoroacetimidoyl group can form hydrogen bonds or electrostatic interactions with polar residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride: Similar structure but with the biphenyl group attached at the 4-position.
N-(3-Biphenylyl)-2,2,2-trifluoroacetamide: Similar structure but with an amide group instead of a chloride.
N-(3-Biphenylyl)-2,2,2-trifluoroacetate: Similar structure but with an ester group instead of a chloride.
Uniqueness
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to its combination of a biphenyl group and a trifluoroacetimidoyl chloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of the trifluoroacetimidoyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
属性
分子式 |
C14H9ClF3N |
|---|---|
分子量 |
283.67 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-(3-phenylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
InChI 键 |
IEXBIYLWRHJPLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)

![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)

![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)

![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)

![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)



